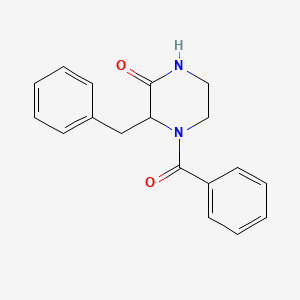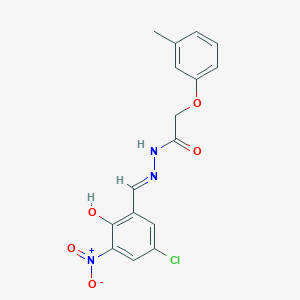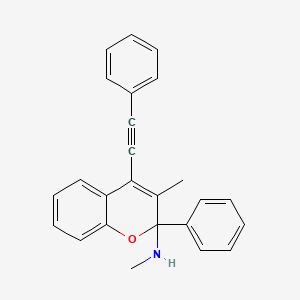
4-benzoyl-3-benzyl-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-3-benzyl-2-piperazinone, also known as BBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities. BBP belongs to the class of piperazinone derivatives, which have been extensively studied for their therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 4-benzoyl-3-benzyl-2-piperazinone is not fully understood. However, it is believed that 4-benzoyl-3-benzyl-2-piperazinone exerts its pharmacological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, 4-benzoyl-3-benzyl-2-piperazinone has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 4-benzoyl-3-benzyl-2-piperazinone has also been found to activate the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-benzoyl-3-benzyl-2-piperazinone has been found to have various biochemical and physiological effects. For example, 4-benzoyl-3-benzyl-2-piperazinone has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. 4-benzoyl-3-benzyl-2-piperazinone has also been found to increase the expression of glucose transporter 4 (GLUT4) in adipocytes, leading to increased glucose uptake. In addition, 4-benzoyl-3-benzyl-2-piperazinone has been found to increase the expression of brain-derived neurotrophic factor (BDNF) in neuronal cells, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzoyl-3-benzyl-2-piperazinone has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 4-benzoyl-3-benzyl-2-piperazinone is also relatively cheap compared to other compounds with similar pharmacological activities. However, 4-benzoyl-3-benzyl-2-piperazinone has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. 4-benzoyl-3-benzyl-2-piperazinone also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 4-benzoyl-3-benzyl-2-piperazinone. One direction is the development of 4-benzoyl-3-benzyl-2-piperazinone derivatives with improved pharmacological activities and better bioavailability. Another direction is the study of the molecular targets of 4-benzoyl-3-benzyl-2-piperazinone to better understand its mechanism of action. Additionally, the study of 4-benzoyl-3-benzyl-2-piperazinone in combination with other compounds or therapies may lead to synergistic effects. Finally, the study of 4-benzoyl-3-benzyl-2-piperazinone in animal models and clinical trials may lead to the development of novel therapies for various diseases.
Métodos De Síntesis
4-benzoyl-3-benzyl-2-piperazinone can be synthesized by the reaction of benzoyl chloride with benzylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields 4-benzoyl-3-benzyl-2-piperazinone as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
4-benzoyl-3-benzyl-2-piperazinone has been studied for its potential therapeutic activities in various diseases such as cancer, diabetes, and neurological disorders. Several studies have shown that 4-benzoyl-3-benzyl-2-piperazinone exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 4-benzoyl-3-benzyl-2-piperazinone has also been found to have anti-diabetic activity by regulating glucose metabolism and insulin secretion. In addition, 4-benzoyl-3-benzyl-2-piperazinone has been studied for its neuroprotective activity in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-benzoyl-3-benzylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-16(13-14-7-3-1-4-8-14)20(12-11-19-17)18(22)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBQUQFECJYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6131611.png)
![3-(3,4-dimethoxyphenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6131616.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6131622.png)
![4-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6131641.png)
![2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6131649.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6131652.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6131668.png)

![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)

